1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
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Overview
Description
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a carboxylic acid functional group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-ethoxybenzoyl chloride and 2-methylbenzimidazole.
Reaction Conditions: The 2-ethoxybenzoyl chloride is reacted with 2-methylbenzimidazole in the presence of a base such as triethylamine to form the desired benzodiazole derivative.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Techniques like recrystallization and chromatography are used for purification.
Chemical Reactions Analysis
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or bromine, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, especially at positions ortho and para to the nitrogen atoms. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific biological context and the target cells or organisms.
Comparison with Similar Compounds
1-(2-Ethoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid can be compared with other benzodiazole derivatives:
Similar Compounds: Examples include 1-(2-methoxyphenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid and 1-(2-chlorophenyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid.
Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
CAS No. |
452088-70-9 |
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Molecular Formula |
C17H16N2O3 |
Molecular Weight |
296.3 |
Purity |
95 |
Origin of Product |
United States |
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